3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one
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Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring fused with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a nitrile oxide intermediate, which can be generated in situ from a hydroximoyl chloride precursor . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological systems are studied to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism by which 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one is unique due to its cyclopentanone ring fused with the oxadiazole ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-9-8(12-10-5)6-2-3-7(11)4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWSEBUKYHZAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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